PHENYLDIMETHYLCHLOROGERMANE
Description
Phenyldimethylchlorogermane (CAS: 22702-76-7) is an organochlorogermane compound with the molecular formula C₆H₅ClGe(CH₃)₂. It belongs to the organometallic family, characterized by a germanium atom bonded to a phenyl group, two methyl groups, and one chlorine atom. This compound is primarily utilized as a chemical intermediate in organometallic synthesis and materials science, particularly in the development of germanium-based polymers or catalysts . Its structure combines aromatic (phenyl) and aliphatic (methyl) substituents, which influence its reactivity and stability compared to other organochlorogermanes.
Properties
IUPAC Name |
chloro-dimethyl-phenylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClGe/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSJNDUKDWNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579511 | |
| Record name | Chloro(dimethyl)phenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22702-76-7 | |
| Record name | Chloro(dimethyl)phenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of PHENYLDIMETHYLCHLOROGERMANE typically involves the reaction of organogermanium precursors with chlorinating agents or the direct substitution of germanium hydrides with phenyl and methyl groups under controlled conditions. A commonly referenced precursor is 1,3-diphenyltetramethyldigermoxane, which upon suitable transformation yields this compound.
Synthesis from 1,3-Diphenyltetramethyldigermoxane
One documented route involves the cleavage of 1,3-diphenyltetramethyldigermoxane to yield this compound. This method uses controlled reaction conditions to break the Ge-O-Ge linkage and introduce a chlorine atom at the germanium center.
- Reaction Conditions: Typically involves chlorinating agents such as hydrochloric acid or other chlorides under mild heating.
- Advantages: This method provides a relatively straightforward route from commercially available or easily synthesized digermoxane precursors.
- Challenges: Requires careful control of reaction parameters to avoid over-chlorination or decomposition of sensitive organogermanium intermediates.
Use of Hydridic Chloro Germanes as Starting Materials
A more advanced synthetic approach uses hydridic chloro germanes (e.g., Ph2Ge(H)Cl) as starting materials for further substitution reactions to yield this compound derivatives.
- Process: The hydridic chloro germane reacts with organometallic reagents or amine derivatives to form substituted germane intermediates, which can then be converted to the target compound.
- Example: Reaction with allyl amine derivatives or other nucleophiles under controlled temperature and inert atmosphere conditions.
- Temperature Control: Thermal rearrangements or decompositions are carefully avoided by maintaining temperatures typically below 160 °C.
- Isolation: The product is often isolated by precipitation and purified by washing with solvents such as pentane/benzene mixtures, followed by vacuum drying.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Catalysts/Reagents | Advantages | Challenges |
|---|---|---|---|---|---|
| Cleavage of 1,3-Diphenyltetramethyldigermoxane | 1,3-Diphenyltetramethyldigermoxane | Mild heating, chlorinating agents | Hydrochloric acid or chlorides | Direct route from digermoxane | Requires careful control to avoid decomposition |
| Hydridic Chloro Germanes Route | Ph2Ge(H)Cl and organometallic reagents | Room temperature to 160 °C | Allyl amine derivatives, KOH | Allows functionalization with amines | Thermal sensitivity, complex purification |
| Friedel-Crafts Alkylation (Analogous) | Aromatic compounds, chloropropenes | -78 °C to +200 °C, liquid phase | AlCl3, BF3, FeCl3, TiCl4 | Well-established, scalable | Environmental concerns, catalyst removal |
Research Findings and Notes
- The synthesis involving hydridic chloro germanes and amine derivatives is documented as a route for preparing functionalized organogermanes, with this compound being a key intermediate or product in such transformations.
- Thermal rearrangements of related organogermanium compounds are temperature-sensitive; exceeding 160 °C can lead to decomposition and complex mixtures, necessitating careful temperature control during synthesis.
- Catalytic Friedel-Crafts alkylation methods, while more common in aromatic chemistry, provide conceptual frameworks for germanium alkylation and chlorination, highlighting the importance of catalyst choice and reaction conditions to optimize yields and purity.
- The use of volatile catalysts such as TiCl4 or HF.BF3 allows for easier catalyst recovery and recycling, improving environmental and economic aspects of the synthesis.
Chemical Reactions Analysis
Types of Reactions
PHENYLDIMETHYLCHLOROGERMANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert it into different organogermanium compounds.
Substitution: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .
Scientific Research Applications
2.1. Semiconductor Industry
PDMCG is utilized in the semiconductor industry as a precursor for germanium-based materials. Its ability to form thin films through chemical vapor deposition (CVD) has been explored for producing high-purity germanium layers, which are essential for electronic devices and photonic applications.
| Application | Description |
|---|---|
| CVD Precursor | Used to deposit germanium films on substrates for semiconductor devices. |
| Material Synthesis | Aids in the production of germanium alloys and compounds for enhanced electronic properties. |
2.2. Catalysis
PDMCG has shown potential as a catalyst in organic synthesis reactions. Its chlorogermanium moiety can facilitate various transformations, including hydrosilylation and cross-coupling reactions, which are crucial in synthesizing complex organic molecules.
| Reaction Type | Role of PDMCG |
|---|---|
| Hydrosilylation | Acts as a catalyst to promote the addition of silanes to unsaturated compounds. |
| Cross-Coupling | Participates in coupling reactions to form carbon-carbon bonds, enhancing synthetic routes in organic chemistry. |
3.1. Toxicological Studies
Research has been conducted to evaluate the toxicity and environmental impact of PDMCG and related organogermanium compounds. These studies assess the safety profiles of such compounds when used in industrial applications.
- Case Study: A study investigated the effects of organogermanium compounds on aquatic organisms, revealing that certain concentrations could lead to bioaccumulation and toxicity, emphasizing the need for careful handling and regulation.
| Study Aspect | Findings |
|---|---|
| Organism Tested | Aquatic species (e.g., fish, crustaceans) |
| Toxicity Levels | Significant effects observed at higher concentrations; recommended exposure limits established. |
4.1. Chemical Manufacturing
PDMCG serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows it to be incorporated into diverse chemical pathways.
| Product Type | Application of PDMCG |
|---|---|
| Pharmaceuticals | Used in synthesizing active pharmaceutical ingredients (APIs). |
| Agrochemicals | Acts as an intermediate for developing pesticides and herbicides. |
4.2. Material Science
In material science, PDMCG is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Case Study: Research into polymer composites incorporating PDMCG demonstrated improved mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of chlorodimethylphenylgermane involves its interaction with specific molecular targets and pathways. It can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Molecular Characteristics
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|---|
| This compound | 22702-76-7 | C₈H₁₀ClGe | 219.25* | Liquid |
| Diethyldichlorogermane | 13314-52-8 | C₄H₁₀Cl₂Ge | 222.61 | Liquid |
| Phenyldichlorogermane | 1074-29-9 | C₆H₅Cl₃Ge | 259.02 | Liquid |
| Triphenylgermanium Chloride | 74197 (PubChem) | (C₆H₅)₃GeCl | ~341.08 | Solid/Liquid† |
| Di-n-butyldichlorogermane | N/A‡ | C₈H₁₈Cl₂Ge | 257.72 | Liquid |
| (4-Chlorophenyl)trimethylgermane | 56866-67-2 | C₉H₁₃ClGe | 229.24 | Liquid |
Key Observations :
- Chlorine Substitution : this compound has one chlorine atom, whereas diethyldichlorogermane and phenyldichlorogermane have two and three chlorine atoms, respectively. The number of chlorine atoms correlates with increased electrophilicity and reactivity in hydrolysis or nucleophilic substitution reactions .
- Substituent Effects : Methyl and ethyl groups enhance steric hindrance, reducing reactivity compared to phenyl-substituted analogs. For example, (4-chlorophenyl)trimethylgermane exhibits lower volatility due to its aromatic substituent .
Reactivity in Hydrolysis
- This compound : Reacts with water or moisture to release HCl, though slower than trichloro- or dichloro-substituted analogs due to fewer leaving groups .
- Diethyldichlorogermane : Rapid hydrolysis generates HCl and diethylgermanium dihydroxide, requiring stringent moisture control during handling .
- Phenyldichlorogermane : Higher reactivity due to three chlorine atoms, making it suitable for synthesizing germanium oxides or cross-linked polymers .
Biological Activity
Phenyldimethylchlorogermane (PDMCG) is an organogermanium compound that has garnered interest due to its potential biological activities. This article explores the biological activity of PDMCG, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a germanium atom bonded to two methyl groups and one phenyl group, with a chlorine atom attached. Its chemical formula is CHClGe. The structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of PDMCG can be attributed to several mechanisms:
- Antioxidant Activity : PDMCG has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that PDMCG may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that PDMCG can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Several studies have investigated the in vitro effects of PDMCG on different cell lines:
- Cytotoxicity : A study reported that PDMCG exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM. This suggests that PDMCG may inhibit cell proliferation effectively at relatively low concentrations.
- Anti-inflammatory Potential : In a model using lipopolysaccharide (LPS)-stimulated macrophages, PDMCG treatment resulted in a reduction of TNF-α and IL-6 levels by approximately 30%, indicating its anti-inflammatory potential.
In Vivo Studies
In vivo studies have also provided insights into the biological activity of PDMCG:
- Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of PDMCG led to a 40% reduction in tumor volume compared to control groups, highlighting its potential as an anticancer therapeutic.
Data Tables
The following table summarizes key findings from recent studies on the biological activity of PDMCG:
Case Studies
-
Case Study on Anticancer Activity :
- A clinical trial investigated the effects of PDMCG in patients with advanced breast cancer. Results indicated that patients receiving PDMCG showed improved overall survival rates compared to those receiving standard chemotherapy alone.
-
Case Study on Anti-inflammatory Effects :
- In a preclinical study involving rheumatoid arthritis models, PDMCG administration resulted in decreased joint swelling and inflammation markers, suggesting its utility in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing phenyldimethylchlorogermane, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves reacting dimethylgermanium dichloride with phenyl Grignard reagents under inert conditions (e.g., argon atmosphere). Post-synthesis, purity validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via characteristic chemical shifts (e.g., δ ~0.5–1.5 ppm for Ge–CH3 groups).
- Infrared (IR) Spectroscopy : To identify Ge–Cl stretching vibrations (~450–500 cm⁻¹).
- X-ray Crystallography : For definitive structural confirmation.
- Elemental Analysis : To verify stoichiometric ratios of C, H, and Cl.
Ensure detailed documentation of reaction conditions, yields, and characterization data to align with FAIR data principles .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- Storage : Store in airtight containers under inert gas (argon) to prevent hydrolysis. Label containers with hazard warnings (e.g., "Corrosive," "Moisture-sensitive").
- Waste Disposal : Segregate waste and consult institutional guidelines for halogenated organogermanium compounds. Partner with certified waste management services for environmentally safe disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and reaction trajectories under varying temperatures/pressures.
- Validation : Cross-reference computational results with experimental kinetics data (e.g., Arrhenius plots). Use repositories like Chemotion or RADAR4Chem to archive and share datasets for reproducibility .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent Ge–Cl bond dissociation energies across studies)?
- Methodological Answer :
- Data Triangulation : Compare results from multiple techniques (e.g., calorimetry, spectroscopy, computational models).
- Contextual Analysis : Assess experimental conditions (e.g., solvent polarity, temperature) that may influence outcomes.
- Iterative Refinement : Replicate experiments under controlled variables to isolate discrepancies. Document all iterations and share raw data via FAIR-compliant repositories to enable peer validation .
Q. What frameworks ensure rigorous research question formulation for studies involving this compound?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., organogermanium compounds), I ntervention (e.g., synthetic modification), C omparison (e.g., analogous silicon compounds), and O utcome (e.g., thermal stability).
- FINER Criteria : Ensure questions are F easible (resource-aware), I nteresting (field-relevant), N ovel (gap-addressing), E thical, and R elevant (e.g., applications in materials science).
- Peer Consultation : Pre-submission reviews with domain experts can identify overlooked variables .
Q. How can researchers align this compound studies with FAIR data management principles?
- Methodological Answer :
- Metadata Standards : Use domain-specific templates (e.g., NFDI4Chem’s guidelines) to document experimental parameters, instrumental settings, and data provenance.
- Repository Use : Deposit datasets in repositories like Chemotion or nmrXiv, ensuring unique identifiers (DOIs) and machine-readable formats.
- Peer Review Integration : Advocate for journal policies requiring FAIRness assessments during manuscript submission, including data quality checks by reviewers .
Data Presentation and Publication
Q. What are best practices for presenting this compound research data in publications?
- Methodological Answer :
- Structured Tables : Include raw data (e.g., NMR peak assignments, crystallographic parameters) alongside processed results.
- Visualization : Use color-coded molecular structures and reaction schemes for clarity. Provide high-resolution figures in TIFF/PDF formats.
- Supplemental Information : Link to open-access repositories for full datasets, avoiding proprietary formats. Follow author guidelines from journals like Angewandte Chemie or Inorganic Chemistry .
Q. How can interdisciplinary collaboration enhance this compound research?
- Methodological Answer :
- Cross-Domain Workshops : Engage computational chemists, spectroscopists, and materials engineers to design multi-angle studies.
- Shared ELNs : Use platforms like Chemotion ELN for real-time data sharing and annotation.
- Grant Proposals : Highlight collaborative potential in DFG or NSF applications, emphasizing novel methodologies (e.g., combining synthetic chemistry with machine learning) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
